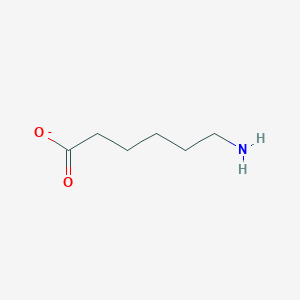

6-Aminohexanoate

Vue d'ensemble

Description

6-Aminohexanoate, also known as ε-aminocaproic acid or ε-Ahx, is a derivative and analogue of the amino acid lysine . It is used as an intermediate in the polymerization of Nylon-6 . It is also a synthetic lysine derivative with inhibitory activity against fibrinolysis .

Synthesis Analysis

Methyl this compound hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in the solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C6H12NO2. It has an average mass of 130.165 Da and a monoisotopic mass of 130.087357 Da .

Chemical Reactions Analysis

This compound aminotransferase (NylD1) catalyzes the reaction of this compound to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors, generating glutamate, alanine, and glycine .

Applications De Recherche Scientifique

Structural and Synthesis Applications

6-Aminohexanoic acid, an ω-amino acid, plays a crucial role beyond its clinical use as an antifibrinolytic drug. It's significant in chemical synthesis, particularly for modified peptides, and in the polyamide synthetic fibers industry, notably in nylon production. Its structure, being hydrophobic and flexible, makes it suitable as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enzymatic and Biodegradation Studies

Enzymes like 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. have been studied for their specificity in hydrolyzing 6-aminohexanoic acid oligomers, indicating its role in biodegradation processes. This research highlights the enzyme's potential in environmental applications, particularly in the degradation of synthetic materials like nylon (Kinoshita et al., 1981).

Material Science and Nanotechnology

In material science, 6-aminohexanoic acid is used as an alternative fuel in the synthesis of spinel ferrites. Its properties facilitate the production of materials with specific magnetic and optical characteristics, useful in various technological applications (Chavarriaga et al., 2020).

Bioimaging Applications

6-Aminohexanoic acid has been utilized in the development of luminescent probes for bioimaging. Its functionalization contributes to the solubility and reactivity of upconversion nanocrystals, making it a valuable tool in biomedical imaging and research (Cao et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

In a study, it was demonstrated that 6-aminohexanoate produced from polymeric nylon-6 and nylon oligomers by nylon hydrolase (NylC) and this compound dimer hydrolase (NylB) reactions are sequentially converted to adipate by metabolic engineering technology . This suggests potential future directions in the field of biotechnology and environmental science.

Propriétés

IUPAC Name |

6-aminohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

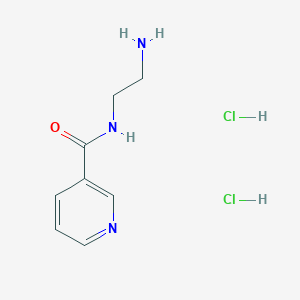

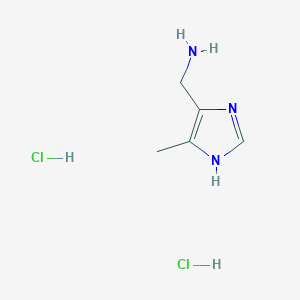

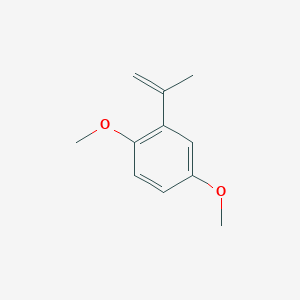

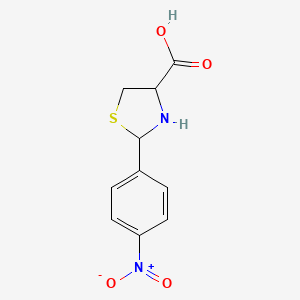

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)

![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)